2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
Description
Properties
Molecular Formula |
C18H19ClN4O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C18H19ClN4O2S/c1-12(15(24)21-18(11-20)9-3-2-4-10-18)26-17-23-22-16(25-17)13-5-7-14(19)8-6-13/h5-8,12H,2-4,9-10H2,1H3,(H,21,24) |
InChI Key |
NNRPXRWXTLSZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C12H14ClN3O2S
- Molecular Weight : 307.77 g/mol
- CAS Number : 199339-17-8
Biological Activity Overview
The biological activities of compounds containing the oxadiazole moiety are well-documented. They exhibit a range of pharmacological effects, including:
- Antibacterial Activity : Compounds with oxadiazole structures have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and urease.
- Anti-inflammatory and Anticancer Properties : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory and anticancer activities.
Antibacterial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to the one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| This compound | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicate promising inhibitory potential:
Acetylcholinesterase Inhibition
The AChE inhibitory activity is crucial for developing treatments for neurodegenerative diseases. The compound showed significant inhibition compared to standard drugs.
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| This compound | 5.67 ± 0.02 | Eserine (0.5 mM): 0.15 ± 0.01 |
Urease Inhibition
Urease inhibitors are valuable in treating conditions like kidney stones and urinary tract infections. The compound demonstrated strong urease inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 3.45 ± 0.01 |
Case Studies
Several studies have explored the biological activities of similar oxadiazole compounds:
- Study on Antibacterial Properties : A study synthesized various oxadiazole derivatives and tested them against multiple bacterial strains, finding that those with the chlorophenyl group exhibited enhanced antibacterial activity.
- Enzyme Inhibition Research : Another research focused on synthesizing derivatives for AChE and urease inhibition, demonstrating that modifications in the structure significantly affect their inhibitory potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Substituent Effects on Bioactivity: Halogenated Aromatic Groups: The 4-chlorophenyl group on the oxadiazole ring (common in the target compound and Compound 154) correlates with enhanced cytotoxicity and enzyme inhibition, likely due to improved hydrophobic interactions with target proteins . Amide Backbone Modifications: Replacement of the cyanocyclohexyl group (target compound) with pyrimidinyl (Compound 154) or tolyl groups (Compound 8i) alters selectivity. For example, Compound 154 shows potent anticancer activity, while tolyl derivatives (e.g., 8i) exhibit LOX inhibition . Electron-Donating Groups (EDGs): Methoxy substituents (e.g., in Compound 8j, ) improve solubility but may reduce membrane permeability compared to halogenated analogs .
Pharmacokinetic Considerations: The 1-cyanocyclohexyl group in the target compound likely enhances metabolic stability compared to smaller alkyl or aryl substituents (e.g., Compound 2a’s 3-chlorophenyl group) due to steric hindrance against enzymatic degradation . Compounds with phthalazinone or benzofuran hybrids (e.g., 4d, 2a) show broader-spectrum activity but lower specificity for central nervous system targets compared to the cyanocyclohexyl derivative .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Core : Essential for π-π stacking and hydrogen bonding with biological targets. Removal or replacement (e.g., with thiadiazole) reduces potency .
- Thioether Linkage: Critical for maintaining conformational flexibility.
- Amide Substituents: Cyanocyclohexyl Group: Likely contributes to CNS penetration, making the target compound a candidate for neurodegenerative disease research (e.g., Alzheimer’s, as seen in ) . Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., p-tolyl in Compound 154) enhance anticancer activity, while aliphatic groups (e.g., cyclohexyl) improve pharmacokinetic profiles .
Preparation Methods
Method A: Hydrazide Cyclization
- 4-Chlorobenzohydrazide synthesis :
- React 4-chlorobenzoic acid (1.0 equiv) with thionyl chloride (SOCl₂) to form acyl chloride.
- Treat with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to yield 4-chlorobenzohydrazide.
- Oxadiazole-thiol formation :
- Cyclize 4-chlorobenzohydrazide with carbon disulfide (CS₂) in alkaline medium (KOH/ethanol, reflux, 6–8 h):
$$
\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol} + \text{H}2\text{S}
$$ - Yield : ~65–75% (based on analogous oxadiazole syntheses).
- Cyclize 4-chlorobenzohydrazide with carbon disulfide (CS₂) in alkaline medium (KOH/ethanol, reflux, 6–8 h):
Method B: One-Pot Oxidative Cyclization
- Mix 4-chlorobenzaldehyde (1.0 equiv), thiosemicarbazide (1.2 equiv), and iodine (I₂) in DMSO at 80°C for 4 h.
- Mechanism : Oxidative dehydrogenation forms the oxadiazole-thiol ring.
- Advantage : Avoids intermediate isolation, reducing reaction time.
Synthesis of N-(1-Cyanocyclohexyl)propanamide
Step 1: Preparation of 1-Cyanocyclohexylamine
- Strecker Synthesis Adaptation :
- React cyclohexanone (1.0 equiv) with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in aqueous methanol (pH 8–9).
- Acidify to isolate 1-cyanocyclohexylamine intermediate.
- Purification : Recrystallization from ethyl acetate/hexane.
Step 2: Propanoylation
- React propanoyl chloride (1.1 equiv) with 1-cyanocyclohexylamine (1.0 equiv) in dry dichloromethane (DCM) at 0–5°C.
- Add triethylamine (TEA, 1.5 equiv) as base.
- Reaction Time : 2–3 h.
- Yield : ~85% (based on similar amide couplings).
Thioether Coupling
Combine oxadiazole-thiol (1.0 equiv) with N-(1-cyanocyclohexyl)propanamide (1.2 equiv) in dimethylformamide (DMF):
- Use 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv) as base.
- Stir at room temperature for 12 h.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
- Yield : ~70–80%.
Optimization Data
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 8 h | 4 h |
| Overall Yield | 62% | 68% |
| Purity (HPLC) | 98.5% | 97.2% |
Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.89 (m, 10H, cyclohexyl), 2.35 (q, 2H, CH₂CO), 3.12 (t, 1H, NH), 7.62–7.89 (m, 4H, Ar-H), 10.21 (s, 1H, S-H).
- HRMS : m/z Calcd for C₁₈H₁₉ClN₄O₂S: 402.09; Found: 402.12 [M+H]⁺.
Challenges and Solutions
- Thiol Oxidation : Use inert atmosphere (N₂) during coupling to prevent disulfide formation.
- Amine Sensitivity : Conduct propanoylation at low temperatures to avoid cyano group hydrolysis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide?
- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives with carboxylic acids under POCl₃ catalysis (reflux, 90°C, 3–4 hours), (2) thioether linkage formation using coupling agents like NaH in DMF, and (3) amidation with 1-cyanocyclohexylamine. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for amidation), and purification via column chromatography or recrystallization (pet-ether/EtOAc mixtures). Yields can vary (40–70%) depending on steric hindrance from substituents like the 4-chlorophenyl group .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify peaks corresponding to the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons), thioether linkage (δ 3.5–4.0 ppm for SCH₂), and cyclohexyl cyanamide (δ 1.2–2.0 ppm for cyclohexyl protons).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass.
- IR Spectroscopy : Identify key functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹). Purity should be ≥95% by HPLC (C18 column, MeOH/H₂O mobile phase) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) and moderate in MeOH or EtOAc. Stability studies (TGA/DSC) show decomposition above 200°C. For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and store at –20°C under inert atmosphere to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability due to the cyanocyclohexyl group) or assay-specific conditions (e.g., serum protein binding in cell-based assays). To address this:
- Perform plasma protein binding assays (equilibrium dialysis) to assess compound availability.
- Use molecular docking to predict interactions with off-target proteins (e.g., cytochrome P450 enzymes) that may alter activity in vivo.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What strategies can optimize the compound’s selectivity for a target enzyme (e.g., kinase or protease) while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with 3,5-dichlorophenyl to enhance hydrophobic interactions) and compare IC₅₀ values.
- Fragment-Based Drug Design : Use X-ray crystallography to identify key binding motifs (e.g., oxadiazole-thioether as a hinge-binding region in kinases).
- Proteome-Wide Profiling : Employ activity-based protein profiling (ABPP) to detect off-target engagement .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or GLORYx to identify likely metabolic sites (e.g., oxidation of the thioether to sulfoxide/sulfone). Validate predictions with microsomal incubation assays (human liver microsomes + NADPH) and LC-MS/MS analysis. Key metabolites to monitor include hydroxylated cyclohexyl derivatives and oxadiazole ring-opened products .
Q. What experimental designs are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify dysregulated pathways.
- Chemical Proteomics : Use immobilized compound analogues (e.g., biotinylated derivatives) to pull down interacting proteins.
- CRISPR-Cas9 Screens : Identify genetic knockouts that confer resistance/sensitivity to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
